N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H18Cl3N5O3 and its molecular weight is 494.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.047523 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antioxidant Activity
The compound's structural analogs have been extensively studied for their antimicrobial and antioxidant activities. For instance, compounds synthesized using a protocol involving 4-(benzyloxy)-3-methoxybenzaldehyde, N-(substituted phenyl)-3-oxobutanamide, and 2H-1,2,4-triazol-3-amine have shown promising antimicrobial and antioxidant properties (Gilava, Patel, Ram, & Chauhan, 2020). Similar research on N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides, obtained through a three-component reaction involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole, also confirmed their significant antimicrobial activity (Gein et al., 2010).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been a key area of focus. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and their antimicrobial evaluation have been documented. These compounds have been synthesized using various reagents and characterized by different spectroscopic techniques (El-Agrody et al., 2001).
Applications in Multi-Component Reactions
This compound class is also integral in multi-component reactions. A study detailed the synthesis of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine via a three-component reaction. The study emphasized the structural uniqueness and potential applications of these derivatives (Gladkov et al., 2018).
Tuberculostatic Activity
Some derivatives of this compound have shown potential in treating tuberculosis. For example, 4-(Het)aryl-4,7-dihydroazolopyrimidines, structural analogs of this compound, were synthesized and evaluated for their tuberculostatic activity, demonstrating the compound's relevance in medicinal chemistry (Titova et al., 2019).
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N5O3/c1-10-18(20(30)28-15-8-16(31-2)14(24)7-17(15)32-3)19(29-21(27-10)25-9-26-29)12-5-4-11(22)6-13(12)23/h4-9,19H,1-3H3,(H,28,30)(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFVHKCSANDXJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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